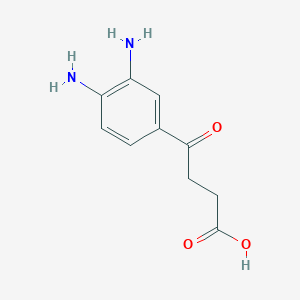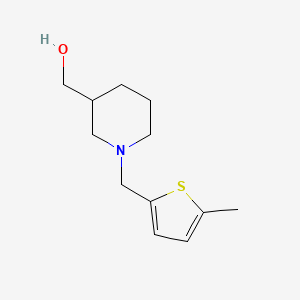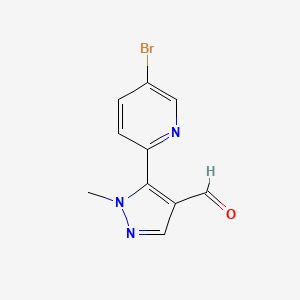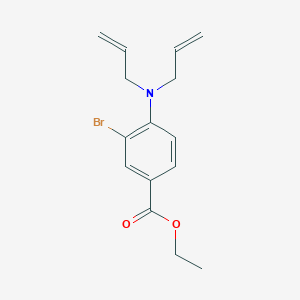
4-(3-Hydroxypropoxy)-3-methyl-benzoic acid
概要
説明
4-(3-Hydroxypropoxy)-3-methyl-benzoic acid is a chemical compound with the molecular formula C10H12O4 . It has an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da .
Molecular Structure Analysis
The molecular structure of 4-(3-Hydroxypropoxy)-3-methyl-benzoic acid is characterized by the presence of a benzoic acid group attached to a hydroxypropoxy group . The molecule has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 371.7±17.0 °C at 760 mmHg, and a flash point of 148.9±14.4 °C . It has a molar refractivity of 50.7±0.3 cm3, a polar surface area of 67 Å2, and a molar volume of 156.5±3.0 cm3 .科学的研究の応用
Polymer Synthesis and Characterization
- Doping of Polyaniline : A study by Amarnath and Palaniappan (2005) explored a new class of dopants including benzoic acid and its substituted derivatives for polyaniline. These dopants, including 3-methylbenzoic acid, were mixed with polyaniline in 1-methyl-2-pyrrolidone solvent, showing that polyaniline-benzoic acid salt exhibited high conductivity (10−2 S/cm) compared to polyaniline-substituted benzoic acid salts (10−3–10−5 S/cm) (Amarnath & Palaniappan, 2005).
Coordination Polymers and Metal Complexes
- Metal Complex Synthesis : Rad et al. (2016) synthesized metal complexes and coordination polymers using (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, showcasing structures ranging from discrete mononuclear complexes to two-dimensional coordination polymers. These compounds exhibited strong fluorescence emission and gas sensing properties, indicating potential applications in sensing technologies (Rad et al., 2016).
Chemical Modifications and Applications
- Synthesis of Novel Derivatives : Satpute et al. (2018) focused on the synthesis and antibacterial activity of novel 3-Hydroxy benzoic acid hybrid derivatives. These derivatives exhibited potential antibacterial properties, suggesting applications in developing new chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).
Optical and Fluorescent Properties
- Fluorescence Probes : Setsukinai et al. (2003) developed novel fluorescence probes based on benzoic acid derivatives to detect reactive oxygen species, showcasing the utility of these compounds in biological and chemical applications (Setsukinai et al., 2003).
特性
IUPAC Name |
4-(3-hydroxypropoxy)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-8-7-9(11(13)14)3-4-10(8)15-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQBHUNKAPLXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypropoxy)-3-methyl-benzoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,8AR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1465509.png)


![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1465512.png)
![1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465513.png)


![1-{3-Amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465518.png)
![3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione](/img/structure/B1465519.png)
![Imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B1465520.png)
![(3S,7R,8AS)-3-(tert-butyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465523.png)

![7-Methyl-7,11-diazaspiro[5.6]dodecane](/img/structure/B1465525.png)
